N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

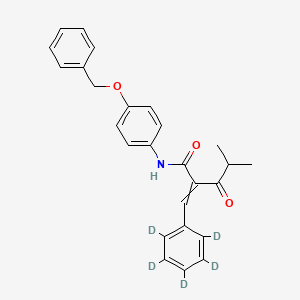

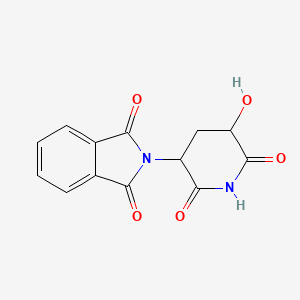

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is a chemical compound with the molecular formula C26H20D5NO3 . It is a type of stable isotope labelled compound .

Molecular Structure Analysis

The molecular structure of N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is represented by the molecular formula C26H20D5NO3 . The exact mass is 399.18344366 g/mol .Physical And Chemical Properties Analysis

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide has a molecular weight of 404.51 . It appears as a white solid . It is soluble in acetone, chloroform, dichloromethane, and ethyl acetate .Scientific Research Applications

Pharmaceutical Research

This compound is used in the development of drugs like Atorvastin . Atorvastin is a drug specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients .

Metabolic Studies

As a deuterated compound, it can be used in metabolic studies to track the fate of the compound in biological systems .

Stable Isotope Labelling

It can be used in stable isotope labelling studies, which are often used in drug metabolism and pharmacokinetics studies .

Biochemical Research

This compound can be used in biochemical research, particularly in studies investigating the role and function of HMG-CoA reductase .

Chemical Synthesis

It can be used as an intermediate in the synthesis of other complex organic compounds .

Quality Assurance

This compound can be used in quality assurance and quality control processes in pharmaceutical manufacturing .

Mechanism of Action

Target of Action

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is a deuterated intermediate of the metabolite of Atorvastatin . Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase , which is the rate-determining enzyme in the mevalonate pathway that leads to the biosynthesis of cholesterol. Thus, the primary target of this compound is the HMG-CoA reductase enzyme.

Mode of Action

As a competitive inhibitor, Atorvastatin and its metabolites, including N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide, bind to the active site of HMG-CoA reductase. This binding prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in mevalonate and, consequently, a reduction in the amount of cholesterol synthesized in the liver. This decrease in cholesterol synthesis results in an upregulation of LDL receptors on hepatocyte membranes, increasing the uptake of LDL particles from the bloodstream and leading to a decrease in circulating LDL-cholesterol levels .

Pharmacokinetics

It is soluble in Acetone, Chloroform, Dichloromethane, and Ethyl Acetate , suggesting good bioavailability.

Result of Action

The primary result of the action of N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is a reduction in the levels of circulating LDL-cholesterol. This is due to the inhibition of cholesterol synthesis and the subsequent upregulation of LDL receptors on hepatocytes .

properties

IUPAC Name |

4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/i3D,5D,6D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQZYAJFAUTKRU-BDXWSXJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C(C(=O)C(C)C)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)